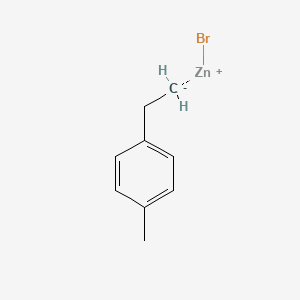
4-Methylphenethylzinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 4-Methylphenethylzinc bromide (MFCD07698732) is an organozinc reagent commonly used in organic synthesis. It is a solution in tetrahydrofuran and is known for its reactivity in various chemical transformations, particularly in the formation of carbon-carbon bonds.
Méthodes De Préparation
4-Methylphenethylzinc bromide: can be synthesized through the reaction of 4-methylphenethyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction typically involves the following steps:
- Dissolving 4-methylphenethyl bromide in tetrahydrofuran.
- Adding zinc dust or zinc powder to the solution.
- Stirring the mixture under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
- The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
In industrial settings, the production of This compound follows similar principles but on a larger scale, with careful control of reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
4-Methylphenethylzinc bromide: undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with various electrophiles, such as alkyl halides, to form new carbon-carbon bonds.
Addition Reactions: It can add to carbonyl compounds, such as aldehydes and ketones, to form secondary and tertiary alcohols.
Coupling Reactions: It is often used in palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, to form biaryl compounds.
Common reagents and conditions used in these reactions include:
Palladium catalysts: for coupling reactions.
Aprotic solvents: like tetrahydrofuran.
Inert atmosphere: to prevent oxidation.
The major products formed from these reactions depend on the specific reactants used but generally include various substituted aromatic compounds and alcohols.
Applications De Recherche Scientifique
4-Methylphenethylzinc bromide: has a wide range of applications in scientific research, including:
Organic Synthesis: It is used to construct complex organic molecules, particularly in the pharmaceutical industry for the synthesis of drug intermediates.
Material Science: It is employed in the synthesis of polymers and other advanced materials.
Medicinal Chemistry: It is used in the development of new therapeutic agents by facilitating the formation of carbon-carbon bonds.
Biological Studies: It can be used to modify biomolecules for studying their functions and interactions.
Mécanisme D'action
The mechanism by which 4-Methylphenethylzinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can then participate in various nucleophilic addition and substitution reactions. The molecular targets and pathways involved depend on the specific reaction and the reactants used.
Comparaison Avec Des Composés Similaires
4-Methylphenethylzinc bromide: can be compared with other organozinc reagents, such as:
- Phenylzinc bromide
- Ethylzinc bromide
- Vinylzinc bromide
What sets This compound apart is its specific reactivity due to the presence of the 4-methylphenyl group, which can influence the electronic properties and steric effects in reactions. This makes it particularly useful for synthesizing compounds with specific structural and electronic characteristics.
Propriétés
Formule moléculaire |
C9H11BrZn |
|---|---|
Poids moléculaire |
264.5 g/mol |
Nom IUPAC |
bromozinc(1+);1-ethyl-4-methylbenzene |
InChI |
InChI=1S/C9H11.BrH.Zn/c1-3-9-6-4-8(2)5-7-9;;/h4-7H,1,3H2,2H3;1H;/q-1;;+2/p-1 |
Clé InChI |
FRLUBKOUDPOQOR-UHFFFAOYSA-M |
SMILES canonique |
CC1=CC=C(C=C1)C[CH2-].[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![trans-4-[[(6-Bromo-1,3-benzothiazol-2-yl)amino]methyl]cyclohexanecarboxylic acid](/img/structure/B13903054.png)
![5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-thiol](/img/structure/B13903059.png)
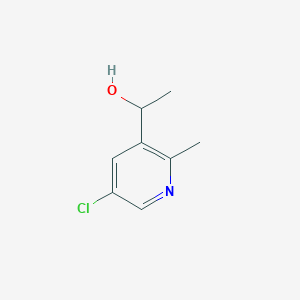
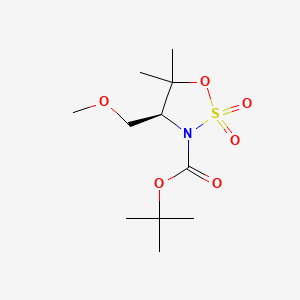
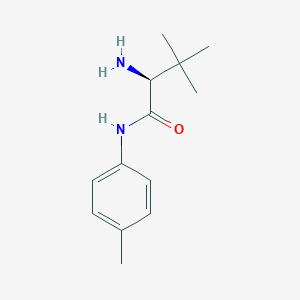

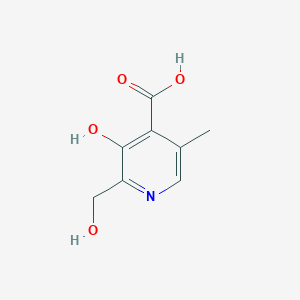
![N-(4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-yl)propionamide](/img/structure/B13903113.png)
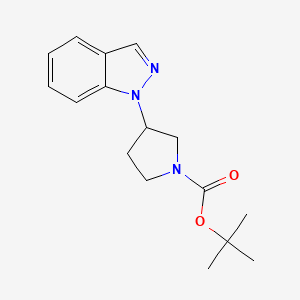
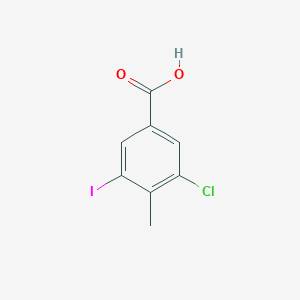
![5-Amino-2-(aminomethyl)-6-[4,6-diamino-3-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4-diol;sulfuric acid](/img/structure/B13903143.png)
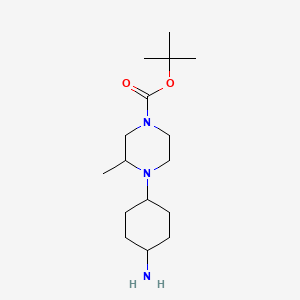
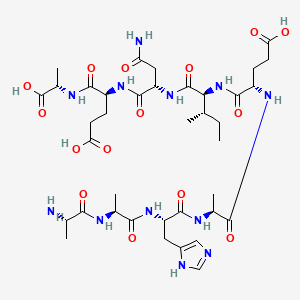
![[(2R,3S,5R,10R,15S,18S,19R)-13-ethyl-7-hydroxy-6,18-dimethoxy-15-(methoxymethyl)-11-oxa-13-azahexacyclo[8.8.1.12,5.01,12.03,8.015,19]icosa-6,8-dien-4-yl] benzoate](/img/structure/B13903155.png)
